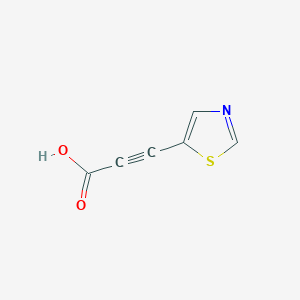
(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine is a synthetic organic compound that features a cyclopropyl group attached to a triazole ring, which is further connected to a methylpropan-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Methylpropan-1-amine Moiety: This step involves the alkylation of the triazole ring with a suitable alkyl halide, followed by amination to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the triazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction could produce hydrogenated derivatives.
科学研究应用
Chemistry
In chemistry, (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its triazole ring is known to exhibit bioactivity, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or specialty chemicals.
作用机制
The mechanism of action of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The triazole ring could play a crucial role in binding to these targets, modulating their activity and leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
(1R)-1-(5-Phenyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine: Similar structure with a phenyl group instead of a cyclopropyl group.
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine: Similar structure with a methyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of (1R)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine lies in its cyclopropyl group, which can impart distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, bioactivity, and overall chemical behavior.
属性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
(1R)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H16N4/c1-5(2)7(10)9-11-8(12-13-9)6-3-4-6/h5-7H,3-4,10H2,1-2H3,(H,11,12,13)/t7-/m1/s1 |
InChI 键 |
PJQBRJONVATLKW-SSDOTTSWSA-N |
手性 SMILES |
CC(C)[C@H](C1=NNC(=N1)C2CC2)N |
规范 SMILES |
CC(C)C(C1=NNC(=N1)C2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



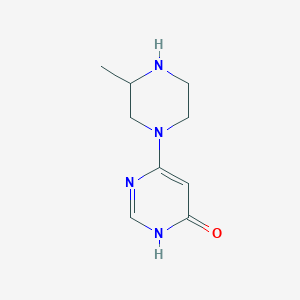
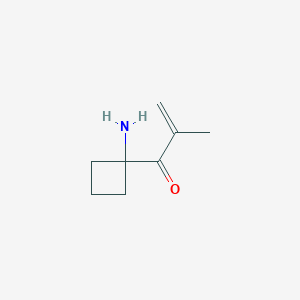

![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane](/img/structure/B13185287.png)

![2-[2-(2-Methylpropyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13185299.png)
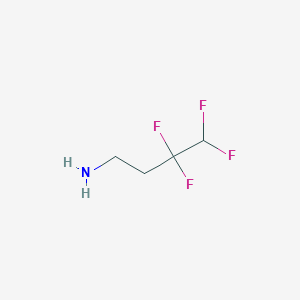

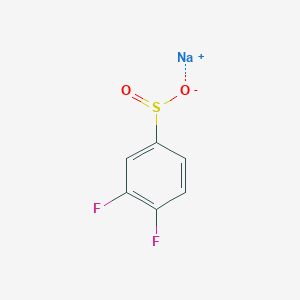
![(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13185330.png)
